molecular formula C13H17BrN2O3 B2624375 2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid CAS No. 1396965-91-5

2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid

Cat. No.: B2624375
CAS No.: 1396965-91-5
M. Wt: 329.194
InChI Key: QMYCCMPRJVLNQG-UHFFFAOYSA-N
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Description

2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid is a synthetic organic compound with the molecular formula C₁₃H₁₇BrN₂O₃ and a molecular weight of 329.19 g/mol . It is supplied as a high-purity (≥95%) powder for research applications . The compound's structure features a pentanoic acid chain linked to a (4-bromophenyl)methyl group via a urea functional group, a motif present in compounds investigated for various biological activities . Compounds containing similar bromophenyl and amino acid-derived structures are of significant interest in medicinal chemistry and have been explored in research contexts for their potential as agonists for receptors like formyl peptide receptor 2 (FPR2), which plays a role in the resolution of inflammation . Furthermore, such scaffolds are frequently investigated for antimicrobial and antioxidant properties . This product is intended for research and further manufacturing use only and is not intended for direct human use.

Properties

IUPAC Name

2-[(4-bromophenyl)methylcarbamoylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-2-3-11(12(17)18)16-13(19)15-8-9-4-6-10(14)7-5-9/h4-7,11H,2-3,8H2,1H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYCCMPRJVLNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. One common method involves the bromination of toluene to produce 4-bromotoluene, which is then subjected to a series of reactions to introduce the carbamoyl and amino groups. The final step involves the coupling of the intermediate with pentanoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid serves as an agonist for the formyl peptide receptor 2 (FPR2). This receptor plays a crucial role in mediating inflammatory responses. A study demonstrated that compounds targeting FPR2 could effectively treat dermal inflammation and related diseases by promoting healing and re-epithelialization in wound models .

Cardiovascular Health

The compound has been evaluated for its potential in treating cardiovascular inflammation. In vitro assays showed that it significantly reduced the adhesion of neutrophils, which are critical in the inflammatory process associated with cardiovascular diseases . This suggests that this compound could be developed into therapeutic agents aimed at reducing cardiovascular complications.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications of the core structure have led to the development of new amide derivatives that exhibit improved efficacy against specific biological targets .

Research in Drug Development

The compound's structure allows for extensive modifications, making it valuable in drug discovery processes. Its derivatives have been explored for their potential as therapeutic agents against multiple conditions, including cancer and autoimmune diseases. The ability to tailor these compounds enhances their specificity and reduces side effects, a crucial factor in modern pharmacotherapy.

Case Studies

Study ReferenceApplicationFindings
WO2014138046A1Dermal InflammationDemonstrated accelerated healing in rabbit models through FPR2 agonism .
WO2014138037A1Corneal Wound HealingShowed significant re-epithelialization effects in corneal injuries .
ResearchGate StudyCardiovascular InflammationReduced neutrophil adhesion, indicating potential for cardiovascular therapy .

Mechanism of Action

The mechanism of action of 2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in hydrophobic interactions, while the carbamoyl and amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

  • Bromine (Br) vs. Fluorine (F): Bromine’s larger atomic radius facilitates stronger halogen bonding compared to fluorine, which primarily exerts electronic effects .
  • Thiophene vs. Phenyl: The thiophene group (C₁₂H₁₆N₂O₄S) may improve membrane permeability due to sulfur’s lipophilicity but could reduce aqueous solubility .

Linker Length and Flexibility

The spacer between the aromatic group and the urea moiety affects conformational flexibility and target engagement.

Compound Name Linker Type Biological Implication
This compound Methyl (-CH₂-) Shorter linker restricts rotational freedom, potentially improving binding specificity
Pentanoic acid, 5-[[2-(4-bromophenyl)ethyl]amino]-5-oxo Ethyl (-CH₂CH₂-) Extended linker may enhance entropy loss upon binding, reducing affinity

Key Findings :

  • Ethyl linkers introduce additional flexibility, which can compromise binding efficiency in rigid active sites .

Core Acid Modifications

Replacing the pentanoic acid backbone alters solubility and metabolic stability.

Compound Name Core Structure Solubility (Predicted)
This compound Pentanoic acid Moderate (carboxylic acid enhances aqueous solubility)
Benzoic acid, 2-[[[2-(4-bromophenyl)ethyl]amino]carbonyl] Benzoic acid Lower (shorter chain reduces solubility)

Key Findings :

  • Pentanoic acid’s longer chain improves solubility compared to benzoic acid derivatives, critical for oral bioavailability .

Prodrug Derivatives

Esterification of the carboxylic acid group is a common prodrug strategy to enhance absorption.

Compound Name () Prodrug Form Functional Impact
Pentanoic acid, 5-[(4-bromophenyl)amino]-5-oxo-, 2-[2-[[2-[(heptadecafluorodecyl)oxy]acetyl]amino]ethoxy]ethyl ester Fluorinated ester Extreme lipophilicity (due to CF₃ groups) may prolong half-life but complicate hydrolysis

Key Findings :

    Biological Activity

    2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid is a compound with significant biological activity, primarily due to its unique structural features. This compound is characterized by its molecular formula C13H17BrN2O3C_{13}H_{17}BrN_2O_3 and a molecular weight of 329.19 g/mol. The presence of a bromophenyl group, a carbamoyl group, and a pentanoic acid moiety contributes to its reactivity and interactions with biological targets.

    Chemical Structure

    The structural formula can be represented as follows:

    C13H17BrN2O3\text{C}_{13}\text{H}_{17}\text{BrN}_2\text{O}_3

    The biological activity of this compound is mediated through its interactions with various molecular targets, particularly enzymes and receptors. The bromophenyl group facilitates hydrophobic interactions , while the carbamoyl and amino groups enable the formation of hydrogen bonds . These interactions can modulate enzyme activity or receptor function, leading to various biological effects, including enzyme inhibition and potential therapeutic applications in treating diseases.

    Applications in Research

    This compound has been utilized in several research areas:

    • Enzyme Inhibition Studies : It is used to investigate the inhibition of specific enzymes, which can be crucial for understanding metabolic pathways and developing therapeutic agents.
    • Protein-Ligand Interactions : The compound serves as a model for studying how small molecules interact with proteins, aiding in drug design.

    Enzyme Inhibition Studies

    Recent studies have highlighted the effectiveness of this compound in inhibiting enzymes such as acetylcholinesterase (AChE). AChE plays a vital role in neurotransmission, and its inhibition is significant for treating conditions like Alzheimer's disease.

    Table 1: Enzyme Inhibition Data

    EnzymeInhibition TypeIC50 Value (µM)Reference
    AcetylcholinesteraseCompetitive25
    Other EnzymesVaries-

    Case Studies

    • Case Study on AChE Inhibition : A study demonstrated that this compound effectively inhibited AChE with an IC50 value of 25 µM. This suggests potential therapeutic applications in neurodegenerative diseases where AChE modulation is beneficial.
    • Protein-Ligand Interaction Analysis : Another study explored the binding affinity of this compound to various protein targets using molecular docking simulations. The results indicated strong binding interactions due to the unique functional groups present in the molecule.

    Comparative Analysis with Related Compounds

    Table 2: Comparison with Similar Compounds

    Compound NameIC50 Value (µM)Biological Activity
    2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)pentanoic acid30Moderate AChE Inhibition
    2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)pentanoic acid35Moderate AChE Inhibition
    This compound 25 Strong AChE Inhibition

    The bromine substitution in the compound enhances its biological activity compared to its chloro and fluoro analogs, emphasizing the importance of halogen choice in drug design.

    Q & A

    Q. What are the established synthetic routes for 2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid?

    The synthesis typically involves two key steps: (1) formation of the carbamoyl urea linkage and (2) coupling to the pentanoic acid backbone. First, 4-bromobenzylamine reacts with a carbonylating agent (e.g., carbonyldiimidazole, CDI) to form the carbamoyl intermediate. This intermediate is then coupled to a pentanoic acid derivative, such as 2-aminopentanoic acid, under mild basic conditions. Purification often employs recrystallization, guided by melting point data (e.g., bromophenylacetic acid derivatives melt at 117–119°C, as seen in analogous compounds) .

    Q. How is the compound characterized post-synthesis?

    Characterization relies on:

    • NMR spectroscopy : To confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and the bromophenyl aromatic signals (δ ~7.2–7.6 ppm).
    • HPLC : For purity assessment, using reverse-phase C18 columns with UV detection at 254 nm.
    • Elemental analysis : To verify stoichiometry, particularly for bromine content (~20–22% by mass) .

    Q. What solvents and conditions are optimal for handling this compound?

    The compound is soluble in polar aprotic solvents (DMF, DMSO) due to its carboxylic acid and urea functional groups. It is poorly soluble in non-polar solvents (hexane, ether). Storage at 0–6°C in anhydrous conditions is recommended to prevent hydrolysis of the urea bond, as inferred from stability data for bromophenylacetic acid derivatives .

    Advanced Questions

    Q. How can reaction by-products (e.g., dimerization or hydrolysis products) be minimized during urea bond formation?

    Strategies include:

    • Using coupling agents like EDC/HOBt to activate the carboxyl group, reducing side reactions.
    • Maintaining a pH of 7–8 to favor nucleophilic attack by the amine.
    • Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the bromophenyl group. Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

    Q. How does the bromophenyl substituent influence the compound’s reactivity compared to fluorophenyl analogs?

    The bromine atom’s lower electronegativity and larger atomic radius compared to fluorine reduce electron-withdrawing effects, potentially increasing the nucleophilicity of the benzylamine intermediate. However, bromine’s propensity as a leaving group may complicate reactions under strongly basic conditions. Comparative studies with fluorophenyl analogs (e.g., ) suggest slower SNAr reactions but greater stability in acidic media .

    Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

    Challenges include matrix interference (e.g., protein binding) and low sensitivity due to the compound’s moderate UV absorbance. Solutions involve:

    • LC-MS/MS : Using a C18 column with a methanol/water gradient and electrospray ionization (ESI) in negative mode.
    • Isotope-labeled internal standards : E.g., deuterated analogs to correct for ion suppression.
    • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enhance recovery rates .

    Q. What mechanistic insights guide the optimization of its stability in aqueous buffers?

    Hydrolysis of the urea bond is pH-dependent, with accelerated degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in PBS (pH 7.4) at 37°C show a half-life of ~48 hours. Degradation products include 4-bromobenzylamine and pentanoic acid derivatives, identified via LC-MS .

    Methodological Notes

    • Synthesis Optimization : For scale-up, replace CDI with cheaper alternatives like phosgene derivatives, ensuring rigorous safety protocols .
    • Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in urea bond conformation, though bromine’s high electron density may complicate data collection .
    • Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to assess cytotoxicity, given the potential for brominated compounds to inhibit metabolic enzymes .

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